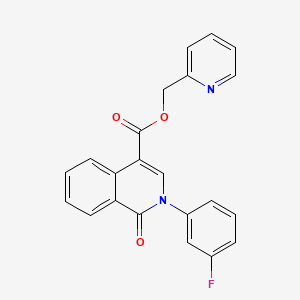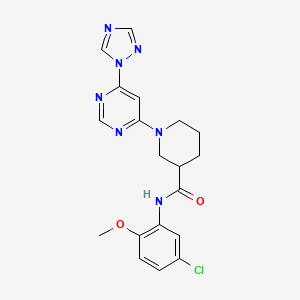
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H20ClN7O2 and its molecular weight is 413.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Electronic Properties
The structural and electronic properties of compounds similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-3-carboxamide have been studied in detail. These studies have shown that crystal structures of related anticonvulsant compounds exhibit features such as a limited inclination of the phenyl ring when ortho-substituted and a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle. Such structural insights are crucial for understanding the interactions of these compounds at the molecular level (Georges et al., 1989).
Synthesis and Biological Evaluation
Novel derivatives and analogs of compounds containing the 1,2,4-triazol-1-yl pyrimidine structure have been synthesized and evaluated for various biological activities. For instance, novel pyrazolopyrimidines derivatives demonstrated significant anticancer and anti-5-lipoxygenase activities, suggesting their potential as therapeutic agents in cancer and inflammatory diseases (Rahmouni et al., 2016). Similarly, certain triazolopyrimidines derivatives have been investigated for their antihypertensive properties, revealing promising results in in vitro and in vivo studies (Bayomi et al., 1999).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O2/c1-29-16-5-4-14(20)7-15(16)25-19(28)13-3-2-6-26(9-13)17-8-18(23-11-22-17)27-12-21-10-24-27/h4-5,7-8,10-13H,2-3,6,9H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTYEPRHNNZSAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

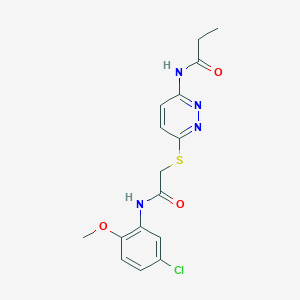

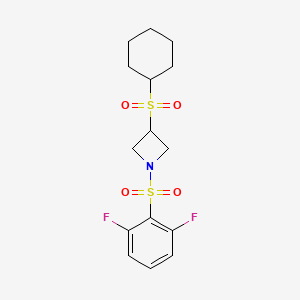
![Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate](/img/structure/B2406901.png)
![5-Fluoro-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2406903.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide](/img/structure/B2406907.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2406908.png)
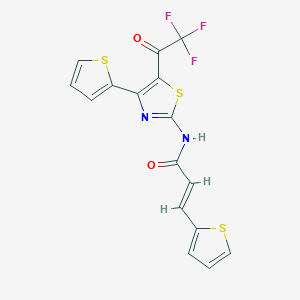
![N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B2406911.png)

![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate](/img/structure/B2406914.png)

